molecular formula C16H14F2N2O3 B11277056 2,2'-oxybis[N-(4-fluorophenyl)acetamide]

2,2'-oxybis[N-(4-fluorophenyl)acetamide]

Cat. No.: B11277056
M. Wt: 320.29 g/mol
InChI Key: SVIFPMQGEGXCCO-UHFFFAOYSA-N
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Description

2,2’-oxybis[N-(4-fluorophenyl)acetamide] is an organic compound characterized by the presence of two acetamide groups connected via an oxygen atom, with each acetamide group further substituted by a 4-fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-oxybis[N-(4-fluorophenyl)acetamide] typically involves the reaction of 4-fluoroaniline with acetic anhydride to form N-(4-fluorophenyl)acetamide. This intermediate is then subjected to a coupling reaction with an appropriate oxygen-containing reagent to form the final product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the coupling reaction.

Industrial Production Methods

Industrial production of 2,2’-oxybis[N-(4-fluorophenyl)acetamide] follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2,2’-oxybis[N-(4-fluorophenyl)acetamide] can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced products.

    Substitution: The fluorine atoms in the phenyl rings can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like sodium hydride or organometallic compounds.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

2,2’-oxybis[N-(4-fluorophenyl)acetamide] has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2’-oxybis[N-(4-fluorophenyl)acetamide] involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-fluorophenyl)-2-hydroxy-N-isopropylacetamide
  • Acetamide, N-(4-fluorophenyl)-2,2,2-trifluoro-

Uniqueness

2,2’-oxybis[N-(4-fluorophenyl)acetamide] is unique due to its specific structure, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C16H14F2N2O3

Molecular Weight

320.29 g/mol

IUPAC Name

2-[2-(4-fluoroanilino)-2-oxoethoxy]-N-(4-fluorophenyl)acetamide

InChI

InChI=1S/C16H14F2N2O3/c17-11-1-5-13(6-2-11)19-15(21)9-23-10-16(22)20-14-7-3-12(18)4-8-14/h1-8H,9-10H2,(H,19,21)(H,20,22)

InChI Key

SVIFPMQGEGXCCO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC(=O)COCC(=O)NC2=CC=C(C=C2)F)F

Origin of Product

United States

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